![molecular formula C18H22N2O3 B268227 N-{4-[(dipropylamino)carbonyl]phenyl}-2-furamide](/img/structure/B268227.png)
N-{4-[(dipropylamino)carbonyl]phenyl}-2-furamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{4-[(dipropylamino)carbonyl]phenyl}-2-furamide, commonly known as DPCPX, is a selective antagonist of adenosine A1 receptors. It was first synthesized in the 1980s and has since been extensively studied for its potential applications in scientific research.
Wirkmechanismus
DPCPX acts as a competitive antagonist of adenosine A1 receptors, blocking the binding of adenosine to these receptors and preventing its downstream effects. Adenosine is an endogenous neuromodulator that plays a crucial role in regulating various physiological processes, including sleep, pain perception, and cardiovascular function.
Biochemical and Physiological Effects:
DPCPX has been shown to affect a wide range of physiological processes, including cardiovascular function, neuronal excitability, and synaptic plasticity. It has been shown to increase heart rate and blood pressure, inhibit the release of neurotransmitters, and affect the expression of various genes involved in neuronal function.
Vorteile Und Einschränkungen Für Laborexperimente
DPCPX has several advantages as a research tool, including its high selectivity for adenosine A1 receptors, its ability to cross the blood-brain barrier, and its long half-life. However, it also has some limitations, including its potential for off-target effects and its limited solubility in aqueous solutions.
Zukünftige Richtungen
There are several potential future directions for research involving DPCPX. One area of interest is the role of adenosine A1 receptors in neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another area of interest is the development of more selective and potent antagonists of adenosine A1 receptors, which could have therapeutic applications in various diseases. Additionally, the use of DPCPX in combination with other drugs or therapies could provide new insights into the mechanisms underlying various physiological processes.
Synthesemethoden
DPCPX can be synthesized using a multi-step process involving the reaction of various chemical reagents. The synthesis method involves the use of dipropylamine, 4-nitrophenyl isocyanate, and 2-furoyl chloride as starting materials. The reaction involves the formation of an intermediate, which is then treated with sodium hydroxide to yield the final product.
Wissenschaftliche Forschungsanwendungen
DPCPX has been widely used in scientific research to study the role of adenosine A1 receptors in various physiological and pathological processes. It has been shown to modulate the release of neurotransmitters, including dopamine, glutamate, and GABA, and to affect neuronal excitability and synaptic plasticity.
Eigenschaften
Produktname |
N-{4-[(dipropylamino)carbonyl]phenyl}-2-furamide |
---|---|
Molekularformel |
C18H22N2O3 |
Molekulargewicht |
314.4 g/mol |
IUPAC-Name |
N-[4-(dipropylcarbamoyl)phenyl]furan-2-carboxamide |
InChI |
InChI=1S/C18H22N2O3/c1-3-11-20(12-4-2)18(22)14-7-9-15(10-8-14)19-17(21)16-6-5-13-23-16/h5-10,13H,3-4,11-12H2,1-2H3,(H,19,21) |
InChI-Schlüssel |
MRRFPGZJBCEPCN-UHFFFAOYSA-N |
SMILES |
CCCN(CCC)C(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CO2 |
Kanonische SMILES |
CCCN(CCC)C(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.